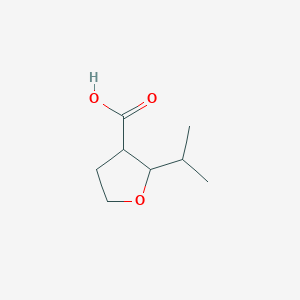
2-(Propan-2-yl)oxolane-3-carboxylic acid
説明
“2-(Propan-2-yl)oxolane-3-carboxylic acid”, also known as “2-isopropyltetrahydro-3-furancarboxylic acid”, is a chemical compound with the CAS Number: 1490063-59-6 . It has a molecular weight of 158.2 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H14O3/c1-5(2)7-6(8(9)10)3-4-11-7/h5-7H,3-4H2,1-2H3,(H,9,10) . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用
Organic Synthesis and Photoprotection
One area of application involves the use of derivatives related to 2-(Propan-2-yl)oxolane-3-carboxylic acid in organic synthesis, particularly as photoremovable protecting groups. Literák, Hroudná, and Klán (2008) demonstrated the potential of 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters as photoremovable protecting groups, highlighting a mechanism involving hydrogen transfer from ketyl radical intermediates. This process is significant for applications requiring the controlled release of protected compounds under light exposure (Literák, Hroudná, & Klán, 2008).
Electrochemical Fluorination
Takashi, Tamura, and Sekiya (2005) explored the electrochemical fluorination (ECF) of ester derivatives of oxolane-2-yl-carboxylic acid, leading to the synthesis of perfluoro compounds. This study provides insight into the potential use of these derivatives in synthesizing fluorinated materials, which are valuable in various chemical industries due to their unique properties (Takashi, Tamura, & Sekiya, 2005).
Catalytic Applications and Heterocyclic Synthesis
The palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, including those related to 2-(Propan-2-yl)oxolane-3-carboxylic acid, has been studied by Bacchi et al. (2005). This reaction facilitates the synthesis of various heterocyclic derivatives, such as tetrahydrofuran, dioxolane, and oxazoline derivatives, showcasing the versatility of these compounds in synthesizing complex organic molecules (Bacchi et al., 2005).
Material Science and Polymer Applications
In the field of material science, "Quat-Primer" polymers, which incorporate derivatives of 2-(Propan-2-yl)oxolane-3-carboxylic acid, have been developed by Goel et al. (2008). These polymers, bearing cationic and reactive groups, demonstrate potential in creating ultrathin coatings on surfaces, suggesting applications in nanotechnology and surface engineering (Goel, Beginn, Mourran, & Möller, 2008).
Safety and Hazards
特性
IUPAC Name |
2-propan-2-yloxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5(2)7-6(8(9)10)3-4-11-7/h5-7H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQVLGYJZWGVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



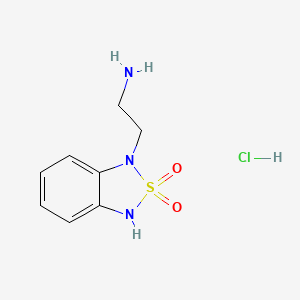
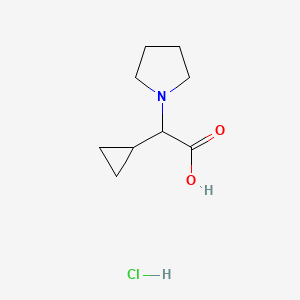
![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)
![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)
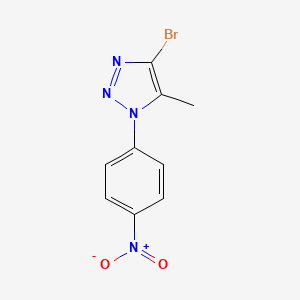
![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)
![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride](/img/structure/B1380102.png)
![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)
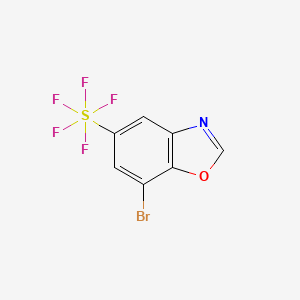
![N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1380108.png)
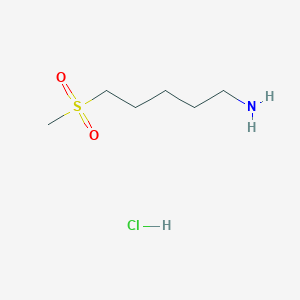
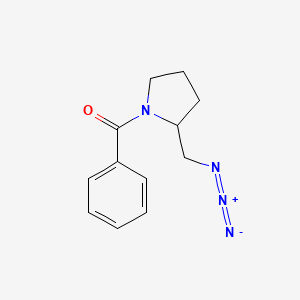
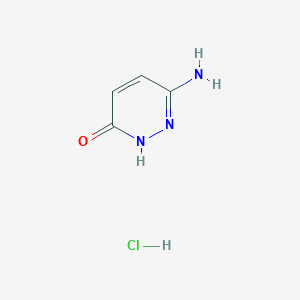
![[1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B1380114.png)